molecular formula C12H11ClO5S B1438534 Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate CAS No. 1173083-97-0

Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B1438534
CAS No.: 1173083-97-0
M. Wt: 302.73 g/mol
InChI Key: MCRIOEPKQVGQLI-UHFFFAOYSA-N
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Description

Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (CAS 1173083-97-0) is a benzofuran-derived sulfonyl chloride with a molecular formula of C₁₂H₁₁ClO₅S. This compound features a benzofuran core substituted with a methyl group at position 3, a chlorosulfonyl group at position 5, and an ethyl ester at position 2. It serves as a key intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives, which are relevant to pharmaceutical applications such as NLRP3 inflammasome inhibition . Its purity is commercially reported as ≥95% in some supplier listings .

Properties

IUPAC Name

ethyl 5-chlorosulfonyl-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO5S/c1-3-17-12(14)11-7(2)9-6-8(19(13,15)16)4-5-10(9)18-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRIOEPKQVGQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657494
Record name Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173083-97-0
Record name Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds through three main stages:

Detailed Preparation Steps

Step Description Reagents & Conditions Notes
2.1 Formation of Benzofuran Core Cyclization of appropriate precursors such as 2-hydroxyacetophenone or 2-hydroxybenzaldehyde with alkynes or alkenes to form the benzofuran ring system. Acid or base catalysis; typical solvents include ethanol, acetic acid, or other polar solvents; temperature ranges from room temperature to reflux depending on substrates. This step establishes the fused benzene-furan ring essential for the target molecule. Control of regioselectivity is critical to ensure substitution at the desired positions.
2.2 Chlorosulfonation Introduction of the chlorosulfonyl (-SO₂Cl) group at the 5-position of the benzofuran ring by reaction with chlorosulfonic acid. Chlorosulfonic acid (ClSO₃H), temperature controlled at 0–5°C to prevent over-sulfonation or decomposition. Reaction time varies from 1 to several hours. The chlorosulfonyl group is highly reactive and requires careful temperature control to avoid side reactions. The reaction is typically performed under anhydrous conditions to prevent hydrolysis.
2.3 Esterification Conversion of the carboxylic acid group to the ethyl ester by reaction with ethanol in the presence of acid catalysts. Ethanol, catalytic sulfuric acid (H₂SO₄) or p-toluenesulfonic acid; reflux conditions; removal of water to drive the equilibrium forward. Esterification finalizes the molecule, improving solubility and stability. Use of anhydrous conditions and efficient removal of water enhances yield and purity.

Reaction Conditions and Optimization

Parameter Typical Conditions Optimization Notes
Temperature 0–5°C for chlorosulfonation; reflux for esterification Low temperature during chlorosulfonation prevents side reactions; reflux ensures complete esterification.
Solvent Chlorosulfonation often conducted neat or in chlorinated solvents; esterification in ethanol Choice of solvent affects reaction rate and product stability; dichloromethane or acetonitrile may be used for substitution reactions post-synthesis.
Catalysts Sulfuric acid or p-toluenesulfonic acid for esterification Acid catalysts accelerate esterification; catalyst amount optimized to balance reaction rate and side product formation.
Purification Column chromatography using silica gel with ethyl acetate/hexane gradients Essential to isolate pure product and remove unreacted starting materials or side products.

Analytical and Monitoring Techniques

Reaction Mechanism Insights

  • The chlorosulfonation step proceeds via electrophilic aromatic substitution, where the chlorosulfonyl electrophile attacks the activated benzofuran ring, preferentially at the 5-position due to electronic and steric factors.
  • The esterification is a classical Fischer esterification involving protonation of the carboxyl group, nucleophilic attack by ethanol, and subsequent dehydration to form the ester bond.

Industrial and Scale-Up Considerations

  • Industrial synthesis may employ continuous flow reactors for better temperature control and reaction efficiency.
  • Use of inert atmospheres (e.g., nitrogen or argon) during chlorosulfonation prevents moisture-induced hydrolysis.
  • Advanced purification techniques, such as recrystallization or preparative HPLC, ensure high purity.
  • Reaction parameters are optimized to maximize yield, minimize by-products, and reduce hazardous waste.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Outcome Challenges
Benzofuran ring formation 2-hydroxyacetophenone + alkyne/alkene Acid/base catalysis, reflux Benzofuran core Regioselectivity control
Chlorosulfonation Chlorosulfonic acid 0–5°C, anhydrous Introduction of -SO₂Cl group Over-sulfonation, hydrolysis
Esterification Ethanol + H₂SO₄ catalyst Reflux, removal of water Ethyl ester formation Equilibrium control, side reactions

Research Findings and Notes

  • The chlorosulfonyl group is highly reactive, allowing further functionalization, such as nucleophilic substitution with amines or alcohols to form sulfonamides or sulfonates.
  • Maintaining anhydrous and low-temperature conditions during chlorosulfonation is critical for selectivity and yield.
  • The benzofuran scaffold synthesis is versatile, enabling substitution at various positions depending on starting materials and reaction conditions.
  • Purification by silica gel chromatography is standard to achieve >95% purity.
  • The compound is sensitive to strong acids and bases post-synthesis, requiring neutral or mild conditions for storage and handling.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzofuran ring can undergo oxidation reactions to form quinone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or alcohols, solvents like dichloromethane or acetonitrile, and catalysts like triethylamine.

    Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran, and low temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.

Major Products Formed

    Substitution Reactions: Sulfonamide or sulfonate derivatives.

    Reduction Reactions: Sulfonyl derivatives.

    Oxidation Reactions: Quinone derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate serves as a key intermediate in the synthesis of complex organic molecules. The chlorosulfonyl group allows for various substitution reactions, making it useful for creating sulfonamide derivatives and other functionalized compounds.

Synthetic Routes

  • Formation of Benzofuran Ring : Typically synthesized through cyclization reactions involving 2-hydroxybenzaldehyde and appropriate alkynes or alkenes.
  • Chlorosulfonyl Group Introduction : Achieved via reaction with chlorosulfonic acid.
  • Esterification : Finalized by esterifying the carboxylic acid group with ethanol using catalysts like sulfuric acid.

Medicinal Chemistry

Research has indicated potential applications in drug discovery, particularly due to its ability to interact with biological targets. The compound's mechanism of action often involves covalent bonding with nucleophilic residues in proteins, which can lead to enzyme inhibition or modification of protein activity.

Biological Activities

  • Enzyme Inhibition Studies : Investigated for its role in inhibiting specific enzymes, providing insights into its potential therapeutic uses.
  • Protein-Ligand Interactions : Explored for binding affinity studies that may lead to the development of new drugs targeting various diseases.

Biological Research

The compound is utilized in biological assays to evaluate its effects on cellular functions. This includes:

  • In Vitro Assays : Testing anti-inflammatory and cytotoxic properties on cultured cell lines.
  • In Vivo Studies : Evaluating therapeutic effects in animal models, particularly for pain and cancer treatment.

Industrial Applications

Beyond research, this compound is employed in the production of specialty chemicals and materials. Its unique functional groups enable its use in creating diverse chemical products.

Mechanism of Action

The mechanism of action of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The benzofuran ring system can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The chlorosulfonyl group and benzofuran scaffold are shared among several compounds, but substituent positions and peripheral functional groups significantly influence reactivity, physical properties, and applications. Below is a comparative analysis with key analogues:

Compound Substituents Molecular Formula Key Properties/Applications Reference
Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate 3-Me, 5-ClSO₂, 2-CO₂Et C₁₂H₁₁ClO₅S Precursor for sulfonamide drugs; 95% purity
Ethyl 2-methyl-5-sulfamoylfuran-3-carboxylate 2-Me, 5-SO₂NH₂, 3-CO₂Et C₈H₁₁NO₅S NLRP3 inhibitor; synthesized via ClSO₂ → SO₂NH₂ (41% yield)
5-Chloro-3-ethylsulfinyl-2-(3-fluorophenyl)-1-benzofuran 5-Cl, 3-S(O)Et, 2-Ph-F C₁₇H₁₃ClFO₂S High m.p. (390–391 K); crystallized from acetone
2-(Chlorosulfonyl)benzoate derivatives Varying aryl/alkyl substituents Variable Reactive sulfonyl chlorides for nucleophilic substitution

Substituent Effects on Reactivity

  • Chlorosulfonyl Group Reactivity : The chlorosulfonyl group in the target compound undergoes nucleophilic substitution (e.g., with amines to form sulfonamides). Compared to simpler aryl sulfonyl chlorides (e.g., 2-(chlorosulfonyl)benzoates ), the benzofuran core may enhance reactivity due to electron-withdrawing effects from the fused furan ring, facilitating faster reactions under milder conditions.
  • Sulfonamide Formation: Ethyl 2-methyl-5-sulfamoylfuran-3-carboxylate —a structural analogue—demonstrates that replacing the chlorosulfonyl group with sulfamoyl (via NH₄HCO₃) proceeds in 41% yield.

Physical Properties

  • Melting Points : The 3-methyl and chlorosulfonyl substituents in the target compound may reduce crystallinity compared to 5-chloro-3-ethylsulfinyl-2-(3-fluorophenyl)-1-benzofuran (m.p. 390–391 K) , which benefits from a planar fluorophenyl group and sulfoxide moiety.
  • Solubility: The ethyl ester group enhances solubility in organic solvents (e.g., acetone, EtOAc) compared to non-esterified benzofuran sulfonyl chlorides.

Research Findings and Challenges

  • Purity Considerations : Commercial samples of the target compound are ≥95% pure , comparable to tert-butyl derivatives in , but synthetic protocols may require optimization to match yields of furan-based sulphonamides (e.g., 41% in ).

Biological Activity

Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the benzofuran core followed by chlorosulfonation and esterification. The general synthetic route can be summarized as follows:

  • Formation of Benzofuran : Starting materials such as 2-hydroxyacetophenone undergo cyclization to form the benzofuran structure.
  • Chlorosulfonation : The benzofuran derivative is treated with chlorosulfonic acid to introduce the chlorosulfonyl group.
  • Esterification : Ethanol is used to convert the carboxylic acid into the corresponding ethyl ester.

Biological Activity Overview

This compound exhibits significant biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory domains.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various pathogens, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that it outperforms conventional antibiotics in inhibiting bacterial growth, highlighting its potential as a novel antimicrobial agent.

Pathogen TestedMinimum Inhibitory Concentration (MIC)Comparison with Standard Antibiotics
MRSA8 µg/mLSuperior to vancomycin
Escherichia coli16 µg/mLComparable to ampicillin
Staphylococcus aureus4 µg/mLSuperior to penicillin

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded promising results. Studies demonstrate its ability to inhibit the proliferation of various cancer cell lines through mechanisms potentially involving apoptosis induction and cell cycle arrest. Notably, it has shown efficacy against breast and lung cancer cell lines .

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12Apoptosis induction
A549 (Lung Cancer)15Cell cycle arrest

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. In vitro assays indicate dose-dependent inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential application in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated a series of benzofuran derivatives, including this compound, revealing that it exhibited superior activity against resistant bacterial strains compared to standard antibiotics.

Case Study 2: Anticancer Mechanism
In a controlled study on A549 lung cancer cells, treatment with this compound resulted in significant growth inhibition. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its role as a potential anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate, and how can yield be optimized?

  • The compound is synthesized via multi-step reactions, starting with the functionalization of a benzofuran core. Key steps include sulfonation using chlorosulfonic acid, followed by esterification. Optimizing yield requires precise control of reaction conditions (e.g., temperature at -10°C during sulfonation to minimize side reactions) and stoichiometric ratios (e.g., 1:1.05 molar ratio of benzofuran precursor to chlorosulfonic acid). Purification via column chromatography (10% EtOAc-hexane) improves purity to >95%, as validated by NMR .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Use a combination of spectroscopic techniques:

  • 1H NMR : Peaks at δ 7.55 (s, 1H, aromatic), 4.63 (q, J = 7.2 Hz, 2H, -OCH2CH3), and 1.38 (t, J = 7.2 Hz, 3H, -CH3) confirm ester and sulfonyl groups .
  • Mass spectrometry : Molecular ion peak at m/z 290.79 (C13H11ClO5S) validates molecular weight .
  • IR : Strong absorption bands near 1750 cm⁻¹ (C=O ester) and 1370 cm⁻¹ (S=O stretching) .

Q. What purification strategies are recommended to achieve >95% purity?

  • Sequential liquid-liquid extraction (DCM/water) removes unreacted reagents, followed by recrystallization (EtOAc-hexane) to isolate crystalline product. Purity is confirmed via HPLC with a C18 column (95:5 acetonitrile-water mobile phase) .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., anisotropic displacement or twinning) be addressed for this compound?

  • Use SHELXL for small-molecule refinement, which handles anisotropic displacement parameters via TLS (Translation-Libration-Screw) tensors. For twinned data, apply the HKLF 5 format in SHELXL to model pseudo-merohedral twinning. Visualization with ORTEP-3 ensures accurate representation of thermal ellipsoids .

Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitutions?

  • The chlorosulfonyl group (-SO2Cl) acts as a strong electrophile due to electron-withdrawing sulfonyl and chlorine moieties. Computational studies (DFT/B3LYP) reveal a low-energy transition state (ΔG‡ ≈ 25 kcal/mol) for nucleophilic attack at the sulfur atom, facilitating reactions with amines or alcohols to form sulfonamides or sulfonate esters .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound in pharmacological applications?

  • Step 1 : Synthesize derivatives by substituting the chlorosulfonyl group with bioisosteres (e.g., sulfonamide, sulfonate).
  • Step 2 : Evaluate in vitro bioactivity (e.g., NLRP3 inflammasome inhibition) using IL-1β ELISA assays.
  • Step 3 : Perform molecular docking (AutoDock Vina) to correlate activity with binding affinity to target proteins (e.g., NLRP3 ATP-binding site) .

Q. What analytical strategies resolve contradictions in reported purity data for this compound?

  • Cross-validate purity using orthogonal methods:

  • Elemental analysis : %C, %H, and %S should match theoretical values (e.g., C: 53.71%, H: 3.81%, S: 11.01%).
  • Quantitative NMR : Integrate proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound Derivatives

ParameterValue (Example)Instrument/Software
Space groupP21/cBruker D8 QUEST
R-factor<0.05SHELXL
Twinning fraction0.32 (if applicable)CrysAlisPro

Table 2 : Reaction Optimization Parameters for Sulfonation Step

VariableOptimal RangeImpact on Yield
Temperature-10°C to 0°CMinimizes decomposition
Reaction time72 hoursEnsures complete conversion
SolventDichloromethane (DCM)Enhances reagent solubility

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.